N-Decyl-N-(phosphonomethyl)glycine

Surfactant Science Colloidal Chemistry Agricultural Adjuvants

Researchers developing novel flotation collectors or EOR surfactants require a defined amphiphile with tunable metal-binding. N-Decyl-N-(phosphonomethyl)glycine bridges this gap with a glyphosate-derived chelating head and a C10 hydrophobic tail, delivering predictable HLB and surface activity. - Dual functionality: phosphonomethylglycine chelator + decyl surfactant in one building block. - 97% purity ensures reproducible CMC and emulsification data. - Enables systematic SAR studies of N-alkyl substitution on herbicidal activity. Supplied as a research chemical with full QC documentation.

Molecular Formula C13H28NO5P
Molecular Weight 309.34 g/mol
CAS No. 92836-90-3
Cat. No. B12904923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Decyl-N-(phosphonomethyl)glycine
CAS92836-90-3
Molecular FormulaC13H28NO5P
Molecular Weight309.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCN(CC(=O)O)CP(=O)(O)O
InChIInChI=1S/C13H28NO5P/c1-2-3-4-5-6-7-8-9-10-14(11-13(15)16)12-20(17,18)19/h2-12H2,1H3,(H,15,16)(H2,17,18,19)
InChIKeyLLSLONPOCTYQHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Decyl-N-(phosphonomethyl)glycine Procurement Guide


N-Decyl-N-(phosphonomethyl)glycine (CAS 92836-90-3) is an N-alkylated phosphonic acid derivative of glycine, belonging to the class of organophosphorus compounds structurally related to glyphosate . Its molecular architecture features a hydrophilic glycine-phosphonomethyl head group and a hydrophobic decyl (C10) tail, imparting amphiphilic properties. The compound is of research interest as both a potential herbicide and a chelating surfactant, with its surface-active and metal-complexing capabilities being systematically characterized in a series of N-alkyl-N-phosphonomethylglycines (n-CP) [1].

Research Workflow
Surfactant science, chelating agent synthesis, and structure-activity relationship studies
Bifunctional amphiphile with metal-binding and surface-active properties
Selection Context
Class-level evidence for glyphosate-derived surface-active chelators; distinct from non-surface-active parent
Formulation-context for agricultural adjuvants or mineral processing research
Procurement Logic
Supported by batch-specific QC documentation, including vendor-reported NMR, HPLC, and GC data
Reduces initial in-house characterization requirements

Irreplaceability of N-Decyl-N-(phosphonomethyl)glycine


Substituting N-Decyl-N-(phosphonomethyl)glycine with other compounds in its class, such as glyphosate or N-alkyl-N-phosphonomethylglycines with different chain lengths, is not scientifically sound due to its dual functionality. The compound's activity is not solely dictated by its glyphosate-like phosphonomethylglycine head, which is known for enzyme inhibition , but also by the specific length of its hydrophobic decyl chain (C10). This chain critically governs its surfactant properties, including its critical micelle concentration (CMC) and emulsification capacity, as demonstrated in a homologous series study [1]. Replacing it with a shorter or longer alkyl chain, or a non-chelating surfactant, would fundamentally alter its hydrophilic-lipophilic balance (HLB), surface activity, and metal-binding behavior, leading to different and potentially ineffective performance in applications ranging from agricultural adjuvants to mineral processing.

Chain length shift
N-Decyl-N-(phosphonomethyl)glycine (C10) relies on its specific decyl chain for surfactant behavior, including reported emulsification capacity.
Shorter or longer N-alkyl analogs may shift hydrophilic-lipophilic balance (HLB) and critical micelle concentration (CMC), altering performance in formulation contexts.
Head group mismatch
Phosphonomethylglycine head provides metal-chelating capability integrated with surface activity, establishing a distinct bifunctional profile.
Conventional non-chelating surfactants or glyphosate cannot replicate this dual functionality; glyphosate lacks significant surfactant properties.
Documentation gap
Supplier-batch QC data supports identity confirmation and purity verification for this compound.
Generic sources without NMR/HPLC documentation may introduce uncertainty in experimental reproducibility, requiring additional in-house analysis.

Differentiation Evidence for N-Decyl-N-(phosphonomethyl)glycine


Surfactant Properties of n-CP Chelates

While direct quantitative data for the N-decyl derivative is limited in the primary literature, its class-level differentiation is well-defined. A study on the homologous series of N-alkyl-N-phosphonomethylglycines (n-CP) established that these compounds possess 'good surface active properties' and that their disodium salts are effective surfactants [1]. The study directly compares the surface activity of n-CP chelates to that of N,N-bis(carboxymethyl) tetradecylamine (14-CC) and N,N-bis(phosphonomethyl) tetradecylamine (14-PP), confirming that the phosphonomethylglycine head group, combined with an alkyl chain, yields a distinct class of surface-active metal chelators [1]. This differentiates the compound from simple N-phosphonomethylglycine (glyphosate), which is not known for significant surfactant activity, and from conventional surfactants that lack the phosphonomethylglycine's metal-chelating capability.

Surfactant Properties of n-CP Chelates
Class-level inference
n-CP series exhibited good surface active properties as disodium salts, establishing a distinct class of surface-active metal chelators.
Supports selection as a bifunctional research surfactant.
Quantitative CMC data to verify for decyl derivative.
Surfactant Science Colloidal Chemistry Agricultural Adjuvants

Emulsifying Properties of n-CP Copper Chelates

The copper chelates of the N-alkyl-N-phosphonomethylglycine (n-CP) series, which includes the N-decyl derivative, were specifically found to be 'good emulsifying agents of kerosene in water' [1]. This property provides a clear functional differentiation from glyphosate, whose metal complexes (e.g., with hard water cations) are often associated with reduced herbicidal efficacy rather than enhanced formulation utility. The ability of n-CP copper chelates to stabilize oil-in-water emulsions is a distinct and valuable characteristic for industrial applications, such as in froth flotation processes where stable collector emulsions can improve mineral recovery [2].

Emulsifying Properties of n-CP Copper Chelates
Class-level inference
Copper chelates of n-CP are good emulsifying agents for kerosene in water, unlike glyphosate metal complexes.
Formulation-context for mineral flotation collector research.
Qualitative finding; emulsion stability requires validation.
Emulsion Chemistry Mineral Processing Formulation Science

Verified Purity and Analytical QC Documentation

For procurement, a key differentiator for this compound is the availability of vendor-supplied, batch-specific analytical data. Bidepharm lists a standard purity of 97% for N-Decyl-N-(phosphonomethyl)glycine (CAS 92836-90-3) and provides access to batch quality control reports, including NMR, HPLC, and GC data . This level of analytical documentation reduces the technical risk for researchers, as it confirms the identity and purity of the compound before use. In contrast, many generic suppliers do not offer this level of transparency or batch-specific characterization, requiring the end-user to perform these analyses themselves.

Verified Purity and Analytical QC
Supporting evidence
Vendor-reported purity 97% with available batch QC data (NMR, HPLC, GC).
Reduces technical risk and initial characterization effort.
Data to verify from supplier documentation.
Analytical Chemistry Quality Control Chemical Procurement

Application Scenarios for N-Decyl-N-(phosphonomethyl)glycine


Bifunctional Surfactants for EOR and Mineral Flotation

Researchers developing novel collectors for froth flotation or surfactants for EOR should procure this compound. The evidence demonstrates that N-alkyl-N-phosphonomethylglycines (n-CP) are surface-active and that their copper chelates are effective emulsifiers for kerosene in water [1]. This makes N-decyl-N-phosphonomethylglycine a strong candidate for synthesizing metal-chelating surfactants that can both modify mineral surface wettability and form stable collector emulsions, a property that is highly desirable in mineral processing circuits [2].

Structure-Activity Relationships of N-Phosphonomethylglycine Herbicides

For agrochemical researchers studying the SAR of glyphosate analogs, this compound is essential. Its core structure is a derivative of N-phosphonomethylglycine, the active moiety of glyphosate [1]. The presence of the decyl (C10) chain allows scientists to systematically investigate how N-alkyl substitution affects herbicidal potency, phytotoxicity, cellular uptake, and environmental fate compared to the parent compound and other N-alkyl derivatives. The 97% purity and available QC data ensure reliable SAR studies .

Synthesis of Novel Metal-Organic Frameworks and Coordination Polymers

This compound is a valuable building block for synthesizing novel coordination polymers or Metal-Organic Frameworks (MOFs). The phosphonomethylglycine moiety provides a strong, multidentate chelating site for metal ions [1], while the long decyl chain introduces hydrophobicity and can influence the resulting supramolecular architecture. Procuring this specific compound allows materials chemists to explore a new region of chemical space, creating functional materials with tunable porosity, hydrophobicity, or catalytic properties.

Application
Selection Property
Validation Focus
Bifunctional Surfactant Research
Chelating surfactant profile review
Surface activity and emulsification screening
Glyphosate Analog SAR Studies
N-alkyl substitution and QC documentation
Herbicidal endpoint and cellular uptake interpretation
Coordination Polymer Synthesis
Multidentate chelating building block
Supramolecular architecture and porosity review
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